USAF B-26

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

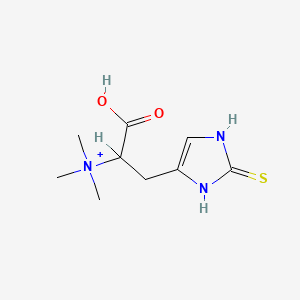

L-Ergothioneine hydrochloride is a naturally occurring thiourea derivative of histidine, primarily found in certain fungi and bacteria. It was first discovered in 1909 by Tanret in the ergot fungus Claviceps purpurea. This compound is known for its potent antioxidant properties, which protect cells from oxidative damage. It is highly accumulated in tissues susceptible to oxidative stress, such as the liver, kidneys, and eyes .

準備方法

Synthetic Routes and Reaction Conditions: L-Ergothioneine hydrochloride can be synthesized through various methods. One common approach involves the reaction of histidine with thiourea under acidic conditions, followed by purification and conversion to the hydrochloride salt. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity .

Industrial Production Methods: Industrial production of L-Ergothioneine hydrochloride often involves fermentation processes using genetically engineered microorganisms. These microorganisms are cultivated in bioreactors under optimized conditions to produce high concentrations of the compound. The product is then extracted, purified, and converted to the hydrochloride form for commercial use .

化学反応の分析

Types of Reactions: L-Ergothioneine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Reduction: The compound can be reduced under specific conditions, although detailed studies on reduction reactions are limited.

Major Products: The major products formed from these reactions include hercynine and other thiol-containing derivatives, which retain some of the antioxidant properties of the parent compound .

科学的研究の応用

Martin B-26 Marauder

The Martin B-26 Marauder was a twin-engine medium bomber that entered service in 1941. With over 5,000 units produced, it became one of the most utilized bombers in the U.S. arsenal during World War II. The aircraft was known for its speed and payload capacity, which allowed it to conduct bombing missions effectively across various theaters of war.

- Operational History : The B-26 was primarily used in Europe and the Mediterranean, where it participated in numerous missions, including high-altitude bombing raids against strategic targets such as bridges and enemy installations. By the end of the war, it had flown more than 110,000 sorties and dropped approximately 150,000 tons of bombs .

Douglas A-26 Invader

Following the retirement of the B-26 Marauder in 1947, the Douglas A-26 Invader assumed the B-26 designation. The A-26 was a versatile aircraft that served in several roles, including ground attack and tactical reconnaissance.

- Vietnam War Applications : The A-26 saw renewed use during the Vietnam War, where it was modified for counterinsurgency operations. The B-26K Counter-Invader variant featured upgraded engines and enhanced capabilities for close air support missions .

Tactical Bombing

Both the B-26 Marauder and A-26 Invader were used extensively for tactical bombing missions. Their ability to carry substantial bomb loads made them effective against enemy infrastructure.

Case Study: European Theater Operations

In the European Theater, the B-26 was credited with a low loss rate due to improved tactics learned from early engagements. By conducting medium-altitude bombing runs with fighter escorts, crews achieved higher accuracy and reduced vulnerability to anti-aircraft fire .

| Aircraft Model | Maximum Bomb Load | Operational Range | Ceiling |

|---|---|---|---|

| Martin B-26 | 4,000 lbs | 1,100 miles | 20,000 ft |

| Douglas A-26 | 8,000 lbs | 1,200 miles | 25,000 ft |

Close Air Support

The A-26 Invader's versatility allowed it to adapt to close air support roles during conflicts like the Korean War and Vietnam War. Its ability to carry a mix of bombs and rockets made it suitable for engaging ground targets.

Case Study: Vietnam Counterinsurgency

During the Vietnam War, modified A-26s conducted operations along the Ho Chi Minh trail to disrupt supply lines. The aircraft's redesignation as A-26A for political reasons reflected its role as an attack aircraft rather than a bomber .

Reconnaissance Missions

Both variants also performed reconnaissance missions. The RB-26 variant was equipped for photographic intelligence gathering, contributing valuable information for operational planning.

Case Study: Weather Reconnaissance

During its service life, modified versions of the B-26 were used for weather reconnaissance missions that supported combat operations by providing critical meteorological data .

作用機序

L-Ergothioneine hydrochloride exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species and reactive nitrogen species, thereby preventing cellular damage. The compound is transported into cells via the organic cation transporter 1 (OCTN1), which is highly expressed in tissues prone to oxidative stress. Once inside the cells, it localizes to mitochondria and nuclei, where it protects against oxidative damage and supports cellular functions .

類似化合物との比較

L-Ergothioneine hydrochloride is unique among antioxidants due to its stability at high temperatures and pH levels. Similar compounds include:

Glutathione: Another thiol-based antioxidant, but less stable under extreme conditions.

Bacillithiol, Trypanothione, Mycothiol, Ovothiol: These are low molecular weight thiols found in certain prokaryotes and eukaryotes, each with distinct biological roles.

L-Ergothioneine hydrochloride stands out due to its specific transport mechanism (OCTN1) and its ability to accumulate in high concentrations in tissues susceptible to oxidative damage .

特性

CAS番号 |

6072-08-8 |

|---|---|

分子式 |

C9H16ClN3O2S |

分子量 |

230.31 g/mol |

IUPAC名 |

[1-carboxy-2-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)ethyl]-trimethylazanium |

InChI |

InChI=1S/C9H15N3O2S/c1-12(2,3)7(8(13)14)4-6-5-10-9(15)11-6/h5,7H,4H2,1-3H3,(H2-,10,11,13,14,15)/p+1 |

InChIキー |

DFXLBSRDLIVADK-FJXQXJEOSA-N |

SMILES |

C[N+](C)(C)C(CC1=CNC(=S)N1)C(=O)O |

異性体SMILES |

C[N+](C)(C)[C@@H](CC1=CNC(=S)N1)C(=O)O.[Cl-] |

正規SMILES |

C[N+](C)(C)C(CC1=CNC(=S)N1)C(=O)O.[Cl-] |

外観 |

Solid powder |

Key on ui other cas no. |

497-30-3 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

2 Thiol L histidine betaine 2-Thiol-L-histidine-betaine Ergothioneine Thioneine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。